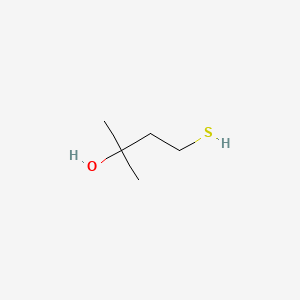

2-methyl-4-sulfanylbutan-2-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

2-methyl-4-sulfanylbutan-2-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12OS/c1-5(2,6)3-4-7/h6-7H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUGJLGLVJWHPDU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CCS)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50308705 | |

| Record name | 2-Butanol, 4-mercapto-2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50308705 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

120.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33959-26-1 | |

| Record name | NSC207866 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=207866 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Butanol, 4-mercapto-2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50308705 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 2 Methyl 4 Sulfanylbutan 2 Ol

Total Synthesis Approaches to 2-methyl-4-sulfanylbutan-2-ol

The complete synthesis of a target molecule from basic starting materials can be approached through various strategic pathways. These routes are designed to construct the carbon skeleton and introduce the necessary functional groups—in this case, a tertiary alcohol and a primary thiol—in a controlled and efficient manner.

The specific structure of this compound, featuring a tertiary alcohol on a carbon with two identical methyl groups, renders it an achiral molecule. Therefore, stereoselective synthesis is not directly applicable to the synthesis of this specific compound. However, the synthesis of chiral analogues, where the substitution pattern creates one or more stereocenters, is highly relevant in fields like fragrance and pharmaceutical development, as different enantiomers can exhibit distinct biological activities or sensory properties. researchgate.net

Enantioselective methods are crucial for producing such chiral molecules. rsc.org These strategies often involve one of two approaches: the use of chiral catalysts or auxiliaries to guide the stereochemical outcome of a reaction, or the resolution of a racemic mixture. An efficient method for creating related chiral γ-hydroxy sulfides involves an enantioselective one-pot reaction using a ketoreductase enzyme to convert thiols and α,β-unsaturated carbonyl compounds. researchgate.net

Below is a table outlining potential methods for the stereoselective synthesis of chiral analogues of this compound.

| Method | Description | Potential Application for Analogues | Key Challenges |

| Enzymatic Reduction | Use of ketoreductase enzymes to stereoselectively reduce a ketone precursor. researchgate.net | Reduction of a precursor like 4-sulfanyl-4-methylpentan-2-one could yield a chiral secondary alcohol. | Enzyme specificity and availability; optimization of reaction conditions. |

| Asymmetric Catalysis | Employment of chiral metal complexes (e.g., Titanium-based) for enantioselective oxidation of sulfides to chiral sulfoxides. nih.gov | Oxidation of the thiol group in a precursor could create a chiral sulfinyl derivative. | Catalyst cost and sensitivity; potential for over-oxidation. |

| Chiral Pool Synthesis | Starting from a naturally occurring chiral molecule, such as an amino acid or terpene. beilstein-journals.org | Using a chiral building block that already contains the desired stereocenter. | Limited availability of suitable starting materials for all target structures. |

| Auxiliary-Mediated Synthesis | Covalent attachment of a chiral auxiliary to a precursor to direct a stereoselective reaction, followed by its removal. | An auxiliary on the thiol or a carboxylic acid precursor could direct alkylation or addition reactions. | Additional steps for attachment and removal of the auxiliary can lower overall yield. |

The assembly of a molecule like this compound can be planned using either a linear or a convergent strategy. fiveable.mesathyabama.ac.in

A comparison of hypothetical linear and convergent routes to this compound is presented below.

| Strategy | Hypothetical Route | Advantages | Disadvantages |

| Linear | 1. Start with 4-chloro-1-butanol. 2. Protect the alcohol group. 3. Nucleophilic substitution with a thiolating agent. 4. Deprotection of the alcohol. 5. Oxidation to the corresponding aldehyde. 6. Grignard reaction with two equivalents of methylmagnesium bromide. | Conceptually straightforward to plan. fiveable.me | Potentially long sequence of steps. chemistnotes.com Overall yield can be low due to multiplicative losses. uniurb.it |

| Convergent | Fragment A: Prepare a C2 thiol synthon (e.g., Grignard reagent from 2-bromoethyl benzyl (B1604629) sulfide). Fragment B: Acetone (B3395972) (C3 ketone). Convergence: React Fragment A with Fragment B, followed by deprotection. | Higher overall yield. chemistnotes.comuniurb.it Greater efficiency and flexibility. fiveable.me Allows for parallel synthesis of fragments. | Requires careful planning of fragment synthesis and the key coupling reaction. |

Precursor-Based Synthesis of this compound

Precursor-based synthesis focuses on the late-stage introduction of a key functional group onto a molecule that already contains the core structure. This can be approached by utilizing either a thiol precursor or an alcohol precursor.

This strategy involves reacting a molecule containing the tertiary alcohol and an appropriate leaving group with a sulfur-containing nucleophile. A common method for synthesizing related compounds involves the reaction of a tosylate with a thiomethoxide. In the context of wine chemistry, volatile thiols are often released from non-volatile precursors, such as S-cysteine or S-glutathione conjugates, during fermentation. nih.govresearchgate.net These natural pathways, which often involve a Michael addition of cysteine to an α,β-unsaturated carbonyl compound, can inspire synthetic routes. researchgate.net

| Thiol Precursor | Reaction Type | Substrate Precursor | Description |

| Sodium thiomethoxide | Nucleophilic Substitution | 4-tosyloxy-2-methylbutan-2-ol | The tosylate acts as a good leaving group, which is displaced by the thiomethoxide nucleophile. |

| Hydrogen sulfide (B99878) (or salt) | Nucleophilic Substitution | 4-halo-2-methylbutan-2-ol | Direct reaction with a halide precursor, often under basic conditions to deprotonate the H₂S. |

| Thiourea (B124793) followed by hydrolysis | Nucleophilic Substitution | 4-halo-2-methylbutan-2-ol | Formation of a stable isothiouronium salt intermediate, which is then hydrolyzed to yield the thiol. |

| L-Cysteine | Michael Addition | Mesityl oxide (4-methyl-3-penten-2-one) | Addition of the cysteine thiol to the double bond of an α,β-unsaturated ketone, followed by reduction of the ketone and methylation of the other carbonyl carbon, provides a potential, albeit multi-step, route. researchgate.net |

An alternative approach is to construct the molecule around a key alcohol precursor, with the thiol group already in place or introduced subsequently. A powerful method for creating tertiary alcohols is the Grignard reaction, where an organomagnesium halide adds to a ketone or ester. google.com For instance, the synthesis of 2-methyl-4-phenylbutan-2-ol can be achieved by reacting benzylmagnesium bromide with isobutylene (B52900) oxide or methylmagnesium chloride with benzylacetone. google.comchemicalbook.com

| Alcohol Precursor | Key Reagent(s) | Reaction Type | Description |

| Acetone | Grignard reagent from 2-(benzylthio)ethyl bromide | Grignard Addition | The sulfur-containing Grignard reagent adds to the carbonyl carbon of acetone to form the tertiary alcohol after acidic workup and deprotection. google.com |

| γ-Thiobutyrolactone | Methylmagnesium bromide (2 eq.) | Grignard Addition | The Grignard reagent opens the lactone and adds a second time to the resulting ketone intermediate to form the tertiary alcohol. |

| 2-Methyl-3-buten-2-ol (B93329) | Thiolating agent (e.g., H₂S) with radical initiator | Anti-Markovnikov Radical Addition | A radical initiator promotes the addition of the thiol across the double bond, placing the sulfur at the terminal carbon. |

| Isobutylene oxide | Grignard reagent from 2-bromoethyl benzyl sulfide | Epoxide Ring-Opening | The nucleophilic Grignard reagent attacks one of the carbons of the epoxide ring, leading to ring-opening and formation of the carbon skeleton. google.com |

Green Chemistry Principles in this compound Synthesis

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. scispace.com Applying these principles to the synthesis of this compound can lead to more sustainable and environmentally friendly production methods.

Key green chemistry principles applicable to this synthesis include:

Catalysis: Using catalytic reagents in small amounts is superior to stoichiometric reagents. scispace.com

Atom Economy: Designing syntheses to maximize the incorporation of all materials used in the process into the final product.

Safer Solvents and Auxiliaries: Minimizing or avoiding the use of hazardous solvents. scispace.com

Energy Efficiency: Conducting reactions at ambient temperature and pressure whenever possible. atiner.gr

Use of Renewable Feedstocks: Utilizing raw materials derived from renewable sources. atiner.gr

| Green Chemistry Principle | Proposed Synthetic Modification | Benefit |

| Catalysis | Use of a heterogeneous catalyst (e.g., Pd/γ-Al₂O₃) for selective hydrogenation of an alkyne precursor. mdpi.com | Facilitates catalyst recovery and reuse, reduces waste. |

| Catalysis | Employing a heterogeneous cobalt catalyst for thiol synthesis from elemental sulfur and an alkene precursor. kyushu-u.ac.jp | Avoids more hazardous thiolation reagents. |

| Safer Solvents | Replacing chlorinated solvents like dichloromethane (B109758) with greener alternatives such as 2-methyltetrahydrofuran (B130290) or cyclopentyl methyl ether. | Reduces environmental impact and operator hazard. |

| Energy Efficiency | Utilizing microwave-assisted synthesis to accelerate reaction rates and reduce overall energy consumption. atiner.gr | Shorter reaction times and potentially higher yields. |

| Biocatalysis | Using enzymes, such as ketoreductases or lipases, for selective transformations (e.g., precursor reduction or resolution). researchgate.netscispace.com | High selectivity, mild reaction conditions (aqueous media, ambient temp/pressure), biodegradable catalyst. |

By integrating these advanced methodologies and green chemistry principles, the synthesis of this compound can be achieved with greater efficiency, control, and environmental responsibility.

Catalytic Methods for this compound Preparation

The preparation of this compound via catalytic routes primarily involves the introduction of a thiol (-SH) group into a suitable four-carbon backbone containing a tertiary alcohol. The most direct and atom-economical methods involve the reaction of a precursor molecule with a sulfur source, such as hydrogen sulfide (H₂S), in the presence of a catalyst.

One of the principal catalytic approaches is the direct thiolation of a corresponding alcohol or unsaturated precursor. For instance, the reaction of 2-methyl-3-buten-2-ol with hydrogen sulfide represents a potential pathway. This reaction is analogous to the hydrothiolation of alkenes, where a catalyst facilitates the addition of the S-H bond across the double bond. Research into the conversion of enols to mercaptan alcohols has highlighted the use of tertiary amine-functionalized ionic liquids as effective catalysts for the addition of H₂S. researchgate.net In a study on the conversion of 3-methyl-2-buten-1-ol, a conversion of 52% was achieved using bis(2-dimethylaminoethyl) ether methoxyacetate (B1198184) as a catalyst. researchgate.net

Another significant catalytic method is the reaction of a tertiary alcohol with hydrogen sulfide over a heterogeneous catalyst. This approach is widely used in the industrial synthesis of mercaptans from alcohols. google.com The catalysts employed are often solid acids or supported metal oxides. For the synthesis of methyl mercaptan from methanol (B129727) and H₂S, catalysts such as γ-Al₂O₃, η-Al₂O₃, and oxides of vanadium, molybdenum, and tungsten on an alumina (B75360) support have proven effective. osti.gov The activity of these catalysts is often correlated with the concentration and strength of their aprotic acid sites. osti.gov A patent for the preparation of alkyl mercaptans from aliphatic alcohols and hydrogen sulfide describes the use of a heterogeneous catalyst system at varying temperatures to optimize conversion and selectivity. google.com

The table below summarizes various catalytic systems that have been investigated for the synthesis of thiols from alcohols, which could be analogous to the production of this compound.

| Catalyst System | Precursor | Sulfur Source | Key Findings |

| Tertiary amine-functionalized ionic liquids | Enols (e.g., 3-methyl-2-buten-1-ol) | H₂S | Achieved 52% conversion of the enol to the corresponding mercaptan alcohol. researchgate.net |

| γ-Al₂O₃, MoO₃/Al₂O₃, WO₃/Al₂O₃ | Methanol | H₂S | High activity for methyl mercaptan formation, with selectivity depending on conversion levels. osti.gov |

| K₂WO₄/Al₂O₃ | Methanol | H₂S | Industrial catalyst for methyl mercaptan production, demonstrating high selectivity. irost.ir |

| Sulfuric acid and thiourea | Tertiary alkyl alcohols | Thiourea | A method for synthesizing tertiary alkyl mercaptans. jlu.edu.cn |

| Catalyst blend (hydrotreating and dehydration catalysts) | Aliphatic alcohols | H₂S | Allows for the selective production of mercaptans in a one-pass process. google.com |

This table presents data from analogous reactions and provides insight into potential catalytic systems for the synthesis of this compound.

A further catalytic route involves the use of thiourea in the presence of a strong acid like sulfuric acid to react with a tertiary alcohol. jlu.edu.cnias.ac.in This method provides a pathway to tertiary mercaptans, although the yields can be variable, and the formation of olefins is a competing side reaction. ias.ac.in

Process Optimization and Scale-Up Considerations in this compound Production

The transition from a laboratory-scale synthesis to industrial production of this compound necessitates careful consideration of process optimization and scale-up factors to ensure economic viability, safety, and product quality.

Process Optimization:

Key parameters that require optimization include temperature, pressure, reactant concentrations, and catalyst selection. In the catalytic reaction of alcohols with hydrogen sulfide, temperature is a critical variable. Higher temperatures can increase the reaction rate but may negatively impact selectivity towards the desired mercaptan due to side reactions. google.com Conversely, lower temperatures can lead to higher selectivity but at the cost of reduced conversion rates. google.com

The molar ratio of the reactants, specifically the ratio of hydrogen sulfide to the alcohol precursor, is another crucial factor. A high molar ratio of H₂S to alcohol can enhance the selectivity for mercaptan formation. google.com However, this also results in a larger excess of unreacted H₂S in the reaction mixture, necessitating efficient gas recycling systems in a continuous process. google.com

Catalyst stability and deactivation are significant concerns in continuous operations. The chosen catalyst must maintain its activity and selectivity over extended periods to be economically feasible. For instance, in the production of methyl mercaptan, tungsten-based catalysts on alumina have shown good stability. researchgate.net

Scale-Up Considerations:

For the large-scale production of this compound, a continuous-flow process using a fixed-bed reactor is generally preferred over batch processes. Continuous processes offer better control over reaction parameters, improved heat management, and higher throughput. The use of heterogeneous catalysts is particularly advantageous in this context as it simplifies the separation of the catalyst from the product stream and allows for catalyst regeneration and reuse. frontiersin.org

The choice of reactor design is also critical. For the exothermic reaction between an alcohol and H₂S, effective heat removal is necessary to maintain optimal temperature control and prevent catalyst deactivation or unwanted side reactions. google.com The use of a catalyst blend, where one catalyst mediates an exothermic reaction and the other an endothermic one, has been proposed as a method to achieve near-isothermal conditions. google.com

Downstream processing, including the separation and purification of this compound from the reaction mixture, is a major consideration. The product stream will likely contain unreacted starting materials, water, and byproducts. Distillation is a common method for purification, but the thermal stability of the product must be taken into account.

The table below outlines key considerations for the process optimization and scale-up of this compound production.

| Parameter | Optimization and Scale-Up Consideration | Rationale |

| Reaction Temperature | Balance between reaction rate and selectivity. Typically in the range of 250-340°C for similar processes. google.com | Higher temperatures favor higher conversion but may decrease selectivity. google.com |

| Pressure | Maintained at elevated levels to keep reactants in the desired phase and enhance reaction rates. | Influences reaction kinetics and equilibrium. |

| Reactant Ratio (H₂S:Alcohol) | Higher molar ratios of H₂S can improve selectivity but require efficient gas recycling. google.com | Drives the equilibrium towards product formation. |

| Catalyst | Selection of a robust heterogeneous catalyst with high activity, selectivity, and longevity. | Simplifies product separation and allows for continuous operation. frontiersin.org |

| Reactor Type | Continuous-flow fixed-bed reactors are preferred for large-scale production. | Offers better control, safety, and throughput compared to batch reactors. |

| Downstream Processing | Efficient separation and purification techniques (e.g., distillation) are required. | Ensures product purity and recovery of unreacted materials. |

This table summarizes critical factors for the industrial production of this compound based on established principles of chemical process engineering.

Chemical Reactivity and Transformation Pathways of 2 Methyl 4 Sulfanylbutan 2 Ol

Reactions Involving the Sulfanyl (B85325) (Thiol) Moiety of 2-methyl-4-sulfanylbutan-2-ol

The sulfanyl group (-SH), also known as a thiol or sulfhydryl group, is the sulfur analog of an alcohol's hydroxyl group. wikipedia.org Its distinct properties, such as higher acidity and greater nucleophilicity compared to the hydroxyl group, govern its reactivity. masterorganicchemistry.comlibretexts.org

The sulfur atom in the thiol group of this compound exists in a reduced state and is readily susceptible to oxidation. The nature of the final product depends on the strength of the oxidizing agent used. wikipedia.org

Mild oxidants, such as iodine (I₂) or bromine (Br₂), facilitate the coupling of two thiol molecules to form a disulfide. wikipedia.org In this reaction, two molecules of this compound would yield bis(2-hydroxy-2-methylbutan-4-yl) disulfide. This conversion represents a redox reaction where the thiol is oxidized. libretexts.orglibretexts.org The formation of the sulfur-sulfur single bond in the disulfide is thermodynamically favored over the formation of a peroxide (O-O) bond from the corresponding alcohol oxidation, partly because the S–S bond is nearly twice as strong as the O–O bond. libretexts.orglibretexts.org

Conversely, the application of more potent oxidizing agents like hydrogen peroxide (H₂O₂), sodium hypochlorite (NaOCl), or potassium permanganate (KMnO₄) can lead to the formation of sulfonic acid. wikipedia.orgquora.com This process involves the oxidation of the sulfur atom to a higher oxidation state, resulting in the formation of 2-hydroxy-2-methylbutane-4-sulfonic acid.

The reduction of the corresponding disulfide back to this compound can be achieved using reducing agents, re-establishing the free thiol groups.

| Reactant | Oxidizing Agent | Product | Reaction Type |

|---|---|---|---|

| This compound | Mild (e.g., I₂, Br₂) | bis(2-hydroxy-2-methylbutan-4-yl) disulfide | Dimerization (Oxidation) |

| This compound | Strong (e.g., H₂O₂, KMnO₄) | 2-hydroxy-2-methylbutane-4-sulfonic acid | Oxidation |

| bis(2-hydroxy-2-methylbutan-4-yl) disulfide | Reducing Agent (e.g., DTT) | This compound | Reduction |

Thiol-disulfide exchange is a crucial reaction in which a thiol group reacts with a disulfide bond. wikipedia.org The thiolate anion (RS⁻) of this compound, formed by deprotonation of the thiol, acts as a nucleophile and attacks one of the sulfur atoms of a disulfide bond (R'-S-S-R'). libretexts.orgresearchgate.net

This process proceeds via an Sₙ2-like mechanism, leading to the formation of a transient, unstable trisulfide-like transition state. researchgate.netresearchgate.net The original disulfide bond is cleaved, resulting in the formation of a new disulfide and a new thiolate anion. libretexts.orgresearchgate.net This reaction is reversible and its equilibrium position is dependent on the relative concentrations and reduction potentials of the thiols and disulfides involved. libretexts.org This mechanism is fundamental in biochemistry, particularly in the context of protein folding and redox signaling, where the peptide glutathione (B108866) (GSH) participates in similar exchange reactions. libretexts.orglibretexts.org

The general mechanism can be represented as: R-SH + R'-S-S-R' ⇌ R-S-S-R' + R'-SH (where R-SH is this compound)

Compared to alcohols, thiols are significantly more acidic. wikipedia.orgmasterorganicchemistry.com Consequently, the thiol group of this compound can be easily deprotonated by a base to form the corresponding thiolate anion. This thiolate is a potent and soft nucleophile. wikipedia.orgmasterorganicchemistry.com

The high nucleophilicity of the sulfur atom allows it to readily participate in Sₙ2 reactions. libretexts.org For instance, it can react with alkyl halides to displace the halide and form a thioether (sulfide). masterorganicchemistry.comlibretexts.org The reaction of the thiolate of this compound with an alkyl halide (e.g., methyl iodide) would yield a 4-(alkylthio)-2-methylbutan-2-ol.

Due to its strong nucleophilic character, the thiol group also reacts efficiently with electrophiles such as Michael acceptors (in a Michael addition reaction) and other alkylating agents. researchgate.net The greater nucleophilicity of sulfur compared to oxygen means that thiolates react faster with typical electrophiles than their corresponding alkoxide cousins. masterorganicchemistry.comlibretexts.org

Reactions of the Alcohol Functionality in this compound

The tertiary alcohol group (-OH) in this compound exhibits reactivity typical of other tertiary alcohols, primarily involving reactions at the oxygen atom or cleavage of the C-O bond.

Esterification: this compound can react with carboxylic acids or their derivatives (such as acid chlorides or anhydrides) to form esters. When reacting with a carboxylic acid, an acid catalyst is typically required in a process known as Fischer esterification. msu.edumasterorganicchemistry.com The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid by the catalyst, which enhances the electrophilicity of the carbonyl carbon. The alcohol oxygen of this compound then acts as a nucleophile, attacking the activated carbonyl carbon. masterorganicchemistry.com Subsequent proton transfer and elimination of a water molecule yield the corresponding ester. masterorganicchemistry.com

Etherification: The conversion of the alcohol group to an ether is also possible. While the Williamson ether synthesis (reaction of an alkoxide with a primary alkyl halide) is not suitable for tertiary alcohols due to competing elimination reactions, other methods can be employed. msu.edu For instance, under acidic conditions, the alcohol can react with another alcohol molecule (or itself) in a condensation reaction, though this is often inefficient for tertiary alcohols.

| Reaction Type | Reactants | Catalyst/Conditions | Product Type |

|---|---|---|---|

| Esterification | This compound + Carboxylic Acid | Acid (e.g., H₂SO₄) | Ester |

| Etherification | This compound + Alkyl Halide | Acidic conditions | Ether |

As a tertiary alcohol, this compound is particularly prone to dehydration to form an alkene when treated with a strong acid, such as sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄), and heat. libretexts.orglibretexts.org This elimination reaction proceeds via an E1 (unimolecular elimination) mechanism. libretexts.org

The mechanism involves three key steps:

Protonation: The acid catalyst protonates the hydroxyl group, converting it into a good leaving group (-OH₂⁺). doubtnut.comchemguide.co.uk

Carbocation Formation: The protonated alcohol loses a molecule of water to form a relatively stable tertiary carbocation. doubtnut.comchemguide.co.uk

Deprotonation: A base (such as water or the conjugate base of the acid) removes a proton from a carbon atom adjacent to the carbocation, leading to the formation of a double bond. doubtnut.comchemguide.co.uk

In the case of this compound, proton loss can occur from the adjacent methylene group (C3) or one of the methyl groups (C1). According to Zaitsev's rule, when multiple alkene products are possible, the major product is typically the more substituted (and therefore more stable) alkene. libretexts.org However, in this specific structure, removal of a proton from the methylene group (C3) would lead to the formation of 2-methyl-4-sulfanylbut-2-ene . Removal of a proton from a C1 methyl group would result in 2-methyl-4-sulfanylbut-1-ene . The trisubstituted alkene, 2-methyl-4-sulfanylbut-2-ene, would be predicted to be the major product over the disubstituted 2-methyl-4-sulfanylbut-1-ene. libretexts.org

Reactivity as a Tertiary Alcohol

As a tertiary alcohol, this compound is expected to exhibit reactivity characteristic of this functional group. Generally, tertiary alcohols are resistant to oxidation under mild conditions. Reactions involving the hydroxyl group, such as esterification, are possible but can be sterically hindered. However, specific studies detailing these reactions for this compound, including reaction conditions and yields, are not available in the reviewed sources.

Intermolecular and Intramolecular Reactions of this compound

Reaction Kinetics and Thermodynamic Studies of this compound Transformations

A comprehensive understanding of a compound's chemical behavior requires data on its reaction kinetics and thermodynamics. This would include rate constants, activation energies, and thermodynamic parameters such as enthalpy, entropy, and Gibbs free energy for its various transformations. Despite targeted searches, no studies presenting kinetic or thermodynamic data for the reactions of this compound were identified.

Elucidation of Formation Mechanisms for 2 Methyl 4 Sulfanylbutan 2 Ol

Chemo-Enzymatic Pathways Leading to 2-methyl-4-sulfanylbutan-2-ol

The formation of this compound in biological systems, particularly during fermentation processes such as winemaking or brewing, is primarily understood through a two-stage chemo-enzymatic pathway. This process involves the initial formation of a non-volatile, odorless precursor molecule within a natural source (e.g., grapes), followed by the enzymatic release of the volatile thiol by microorganisms.

The initial step is the chemical conjugation of a sulfur-containing molecule, typically the amino acids cysteine or glutathione (B108866), to a carbon backbone precursor. These conjugated forms, known as S-cysteine or S-glutathione conjugates, are stable and non-aromatic. winemakersresearchexchange.comresearchgate.net The subsequent and crucial stage occurs during fermentation, where microbial enzymes cleave the carbon-sulfur bond of these conjugates, liberating the free, volatile, and aromatic this compound.

Role of Specific Enzymes in Thiol Biogenesis

The enzymatic release of volatile thiols from their non-volatile precursors is the critical step in their biogenesis and is catalyzed by specific microbial enzymes. The primary enzymes involved are carbon-sulfur β-lyases (C-S lyases).

In fermentative yeasts such as Saccharomyces cerevisiae, the gene IRC7 encodes a C-S lyase that is instrumental in this process. acs.org This enzyme specifically recognizes the S-cysteine conjugate of the thiol precursor and catalyzes the cleavage of the C-S bond to release the free thiol.

For precursors conjugated to glutathione, a multi-step enzymatic process is required. First, enzymes with γ-glutamyltranspeptidase activity cleave the glutamate (B1630785) residue. This is followed by the action of carboxypeptidases to remove the glycine (B1666218) residue, yielding the S-cysteine conjugate. researchgate.net This S-cysteine conjugate then serves as the direct substrate for the C-S lyase to liberate the final volatile thiol.

| Enzyme | Function | Substrate | Product |

|---|---|---|---|

| Carbon-Sulfur β-lyase (e.g., Irc7p) | Cleaves the C-S bond to release the volatile thiol. acs.org | S-cysteine conjugates | Free volatile thiol (e.g., this compound) + Pyruvate + Ammonia |

| γ-Glutamyltranspeptidase | Removes the glutamate residue from glutathione conjugates. researchgate.net | S-glutathione conjugates | γ-glutamyl-cysteine S-conjugates |

| Carboxypeptidase | Removes the glycine residue. | γ-glutamyl-cysteine S-conjugates | S-cysteine conjugates |

Precursor Identification and Conversion Pathways

The structure of this compound strongly suggests that its carbon backbone originates from an α,β-unsaturated carbonyl compound. The most probable precursor is mesityl oxide (4-methyl-3-penten-2-one) .

The conversion pathway begins with the Michael addition of a sulfur nucleophile across the double bond of mesityl oxide. In biological systems like grapevines, this reaction is often catalyzed by glutathione S-transferase (GST) enzymes, which conjugate glutathione to the precursor molecule. Alternatively, cysteine can add directly. This creates the stable, non-volatile S-glutathione or S-cysteine conjugate of what will become this compound. The subsequent reduction of the ketone group to a hydroxyl group, which could occur before or after sulfur conjugation, yields the final precursor structure. During fermentation, yeast enzymes then process these conjugates as described in the previous section to release the free thiol.

| Proposed Carbon Precursor | Sulfur Donor | Resulting Non-Volatile Conjugate | Released Volatile Thiol |

|---|---|---|---|

| Mesityl oxide (4-methyl-3-penten-2-one) | Cysteine or Glutathione | S-cysteinyl-2-methyl-4-oxobutan-2-ol or S-glutathionyl-2-methyl-4-oxobutan-2-ol | This compound |

Chemical Reaction Networks Yielding this compound

Outside of biological systems, this compound can be synthesized through conventional organic chemistry reactions. One plausible approach involves a Grignard reaction. This could be achieved by reacting a protected sulfanyl (B85325) Grignard reagent, such as 2-(thioacetyl)ethylmagnesium bromide, with acetone (B3395972). The initial reaction would form the carbon skeleton with a protected thiol group. Subsequent deprotection of the thioacetate (B1230152) would yield the final product, this compound.

Another potential chemical route is the anti-Markovnikov addition of hydrogen sulfide (B99878) (H₂S) to an unsaturated tertiary alcohol, such as 2-methyl-3-buten-2-ol (B93329). This reaction is typically initiated by radicals and would place the thiol group at the terminal carbon, forming the desired product.

Influence of Environmental Factors on this compound Formation

The formation and final concentration of volatile thiols like this compound during fermentation are highly sensitive to various environmental and viticultural factors. These factors can influence the initial concentration of precursors in the grapes and the efficiency of their enzymatic conversion by yeast.

| Environmental Factor | Influence on Thiol Formation |

|---|---|

| Nitrogen Availability | Adequate yeast assimilable nitrogen (YAN) is crucial for yeast health and the synthesis of enzymes like C-S lyases. Nitrogen deficiency can limit thiol release and promote the production of undesirable sulfur compounds like hydrogen sulfide. vt.edu |

| Fermentation Temperature | Temperature affects the activity of yeast enzymes. Higher temperatures can increase the rate of thiol release but may also lead to the loss of volatile compounds. researchgate.net |

| Oxygen Exposure | Thiols are susceptible to oxidation, which converts them into non-aromatic disulfides. Minimizing oxygen exposure, especially post-fermentation, is critical for preserving thiol concentrations. sevenfifty.com |

| Metal Ions (e.g., Copper) | Copper ions react readily with thiols, forming non-volatile copper mercaptides. While sometimes used to remove unwanted sulfur off-odors, copper can also strip desirable varietal thiols from the wine. sevenfifty.com |

| Grape Ripeness & Stress | Factors such as sun exposure (UV radiation), water stress, and the timing of harvest can significantly impact the concentration of thiol precursors in grapes. winemakersresearchexchange.comsevenfifty.com |

| pH | The pH of the medium can affect the stability of the thiol and the activity of the enzymes involved in its release. acs.org |

Biosynthetic Origin and Pathway Analysis of this compound in Biological Systems

The complete biosynthetic pathway of this compound begins with primary metabolism in plants like grapevines. The carbon precursor, likely mesityl oxide, is itself a product of other metabolic pathways, such as the degradation of carotenoids or amino acid metabolism.

Once formed, this α,β-unsaturated ketone is detoxified and conjugated by the plant's defense mechanisms. Glutathione S-transferase enzymes recognize the electrophilic carbon and attach a glutathione molecule. This S-glutathionyl conjugate is then transported and stored, likely within the grape vacuole, as a stable, non-volatile precursor.

During alcoholic fermentation, these precursors are released from the grape solids into the must. The yeast Saccharomyces cerevisiae absorbs these conjugates. Through the sequential action of peptidases, the glutathione conjugate is trimmed down to the S-cysteine conjugate. researchgate.net Finally, the C-S β-lyase enzyme, a product of the yeast's own metabolic activity, performs the final cleavage, releasing the free and aromatically active this compound into the surrounding medium (e.g., wine or beer).

Stereochemical Aspects of this compound Formation

A stereochemical analysis of the this compound molecule is essential to fully understand its formation. The structure is defined as HO-C(CH₃)₂-CH₂-CH₂-SH. The key carbon atom for potential chirality is the tertiary carbon atom at position 2 (C2), which is bonded to a hydroxyl group, two methyl groups, and an ethyl-thiol group (-CH₂CH₂SH).

For a carbon atom to be a chiral center, it must be bonded to four different substituent groups. In the case of this compound, the C2 atom is bonded to two identical methyl (-CH₃) groups. Because two of the four substituents are identical, this carbon is not a chiral center.

Consequently, the this compound molecule is achiral . It does not have enantiomers or diastereomers and cannot exhibit optical activity. This simplifies its formation pathways, as there are no stereoisomers to consider. Both enzymatic and purely chemical syntheses will yield a single, identical product without the complexities of stereoselectivity or the production of racemic mixtures. youtube.com

State of the Art Analytical Techniques for 2 Methyl 4 Sulfanylbutan 2 Ol

Chromatographic Separation Methods for 2-methyl-4-sulfanylbutan-2-ol

Chromatographic techniques are central to the analysis of this compound, providing the necessary separation from complex matrix components. Both gas and liquid chromatography are utilized, each with its own set of advantages and specific applications.

Gas Chromatography (GC) Applications

Gas chromatography, particularly when coupled with mass spectrometry (GC-MS), is a powerful tool for the analysis of volatile sulfur compounds like this compound. The high volatility of this compound makes it well-suited for GC analysis. To enhance chromatographic performance and mitigate the reactivity of the thiol group, derivatization is a common strategy.

Key considerations in the GC analysis of thiols include the choice of the capillary column and the temperature programming of the oven. For volatile thiols, columns with a polar stationary phase, such as those containing polyethylene (B3416737) glycol (e.g., HP-Innowax), are often employed to achieve good peak shape and resolution.

Table 1: Illustrative GC-MS Parameters for Volatile Thiol Analysis

| Parameter | Example Condition |

| Column | HP-Innowax capillary column (30 m x 0.250 mm ID, 0.25 µm film thickness) |

| Carrier Gas | Helium at a constant flow rate |

| Injection Mode | Splitless |

| Inlet Temperature | 240°C |

| Oven Program | Initial temperature of 40°C, hold for 5 min, ramp to 220°C at 3°C/min |

| MS Detector | Electron Impact (EI) ionization |

High-Performance Liquid Chromatography (HPLC) Methodologies

High-performance liquid chromatography (HPLC), especially when coupled with tandem mass spectrometry (HPLC-MS/MS), offers a viable alternative for the analysis of thiols, particularly after derivatization. This approach is beneficial as it can handle less volatile derivatives and can sometimes offer different selectivity compared to GC.

Reversed-phase HPLC is the most common mode of separation. The choice of a suitable derivatizing agent is crucial, as it not only improves chromatographic retention and peak shape but also enhances the ionization efficiency for MS detection. For instance, derivatization with 4,4′-dithiodipyridine (DTDP) produces stable, non-volatile derivatives that are amenable to HPLC-MS/MS analysis. acs.org

Table 2: Representative HPLC-MS/MS Conditions for Thiol Derivative Analysis

| Parameter | Example Condition |

| Column | C18 reversed-phase column (e.g., 150 mm x 2.1 mm, 3.5 µm particle size) |

| Mobile Phase A | Water with 0.1% formic acid |

| Mobile Phase B | Acetonitrile with 0.1% formic acid |

| Gradient Elution | A time-programmed gradient from low to high percentage of Mobile Phase B |

| Flow Rate | 0.2 mL/min |

| MS Detector | Electrospray Ionization (ESI) in positive ion mode |

Advanced Sample Preparation Techniques (e.g., SPE, derivatization)

The low concentration and high reactivity of this compound in complex matrices like wine and beer necessitate efficient sample preparation techniques to isolate and concentrate the analyte while removing interfering substances. nih.gov

Solid-Phase Extraction (SPE): SPE is a widely used technique for the cleanup and pre-concentration of thiols from liquid samples. Various sorbents can be employed, with C18 being common for retaining the less polar thiol derivatives. acs.org In some methods, a selective extraction is achieved using sorbents functionalized with silver ions (Ag+), which have a high affinity for sulfur compounds. acs.org The general steps of an SPE procedure include:

Conditioning: The sorbent is prepared with an appropriate solvent.

Loading: The sample is passed through the sorbent, where the analyte is retained.

Washing: Interfering compounds are removed with a suitable solvent.

Elution: The analyte of interest is recovered from the sorbent using a strong solvent.

Derivatization: Derivatization is a key step in the analysis of thiols to improve their stability, chromatographic properties, and detector response. mdpi.com Common derivatizing agents for thiols include:

Pentafluorobenzyl bromide (PFBBr): This reagent reacts with the thiol group to form a stable derivative that is highly sensitive to electron capture detection (ECD) in GC and can also be analyzed by GC-MS. nih.govunimi.it

4,4′-dithiodipyridine (DTDP): As mentioned earlier, DTDP is effective for creating stable derivatives for HPLC-MS/MS analysis. acs.org

Ethyl propiolate (ETP): This reagent also reacts with thiols to form derivatives suitable for GC-MS analysis. nih.gov

Spectrometric Characterization and Quantification of this compound

Mass spectrometry is the cornerstone for the detection, identification, and quantification of this compound due to its high sensitivity and selectivity.

Mass Spectrometry (MS and MS/MS) in Detection and Identification

When coupled with gas chromatography, electron impact (EI) ionization is commonly used. The resulting mass spectrum provides a fragmentation pattern that can be used for structural elucidation and identification. For this compound, the molecular ion peak may be weak or absent due to the instability of the molecule upon ionization. Key fragment ions are therefore crucial for its identification.

Based on available spectral data, the most prominent ions in the EI mass spectrum of this compound are observed at the following mass-to-charge ratios (m/z):

m/z 59: This is often the base peak and can be attributed to the [C3H7O]+ fragment, likely formed through alpha-cleavage adjacent to the hydroxyl group.

m/z 102: This fragment may correspond to the loss of a water molecule (H2O) from the molecular ion.

m/z 47: This ion could represent the [CH3S]+ fragment.

Table 3: Key Mass Fragments of this compound in GC-EI-MS

| m/z | Putative Fragment |

| 59 | [C3H7O]+ |

| 102 | [C5H10S]+• |

| 47 | [CH3S]+ |

Tandem Mass Spectrometry for Enhanced Selectivity and Sensitivity

Tandem mass spectrometry (MS/MS) significantly enhances the selectivity and sensitivity of the analysis, which is particularly important for detecting trace levels of thiols in complex matrices. In MS/MS, a specific precursor ion (often the molecular ion or a major fragment ion) is selected and then fragmented to produce product ions. This process, known as multiple reaction monitoring (MRM), provides a highly specific transition that can be used for quantification with minimal interference from the matrix.

For the analysis of thiol derivatives by HPLC-MS/MS, electrospray ionization (ESI) is typically used. The derivatization step is designed to introduce a functionality that ionizes efficiently in the ESI source. The selection of precursor and product ion transitions is a critical step in method development for MS/MS analysis.

Table 4: Hypothetical MRM Transitions for a Derivatized Thiol

| Analyte (Derivative) | Precursor Ion (m/z) | Product Ion (m/z) |

| Derivatized this compound | [M+H]+ of the derivative | Specific fragment ion 1 |

| Derivatized this compound | [M+H]+ of the derivative | Specific fragment ion 2 |

The use of tandem mass spectrometry, in conjunction with appropriate sample preparation and chromatographic separation, allows for the reliable quantification of this compound at the very low concentrations at which it can impact the sensory properties of food and beverages. nih.govresearchgate.net

Integrated Analytical Platforms for Complex Matrices

The analysis of this compound in complex matrices such as food, beverages, and biological samples is challenging due to its low concentration, high volatility, and the presence of interfering compounds. mdpi.com To overcome these challenges, integrated analytical platforms, often referred to as hyphenated techniques, are employed. nih.govsaspublishers.com These systems couple powerful separation techniques with highly sensitive detection methods, providing the selectivity and sensitivity required for trace-level analysis. nih.gov

A typical integrated platform for the analysis of volatile thiols like this compound involves a three-stage process: sample preparation, chromatographic separation, and detection.

Sample Preparation: The initial and most critical step is the extraction and concentration of the analyte from the sample matrix. Several techniques are utilized, each with specific advantages:

Liquid-Liquid Extraction (LLE): This classic technique involves partitioning the analyte between the aqueous sample and an immiscible organic solvent. For optimal results with thiols, the analyte should be hydrophobic and neutral. chromatographyonline.com

Solid-Phase Extraction (SPE): SPE uses a solid sorbent to selectively adsorb the analyte from the liquid sample, which is then eluted with a small volume of solvent. This technique is highly selective and provides clean extracts. chromatographyonline.com Variations like dispersive SPE (d-SPE), as seen in QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) methods, are also employed. chromatographyonline.com

Solid-Phase Microextraction (SPME): A solvent-free technique where a fused-silica fiber coated with a stationary phase is exposed to the sample or its headspace. The analytes adsorb to the fiber and are then thermally desorbed into the chromatograph. nih.gov

Stir Bar Sorptive Extraction (SBSE): Similar to SPME but with a larger volume of stationary phase coated onto a magnetic stir bar, allowing for higher analyte recovery. nih.gov

Chromatographic Separation: Gas Chromatography (GC) is the primary separation technique for volatile compounds like this compound. The sample extract is vaporized and transported through a capillary column by an inert carrier gas. The separation is based on the differential partitioning of analytes between the mobile phase (carrier gas) and the stationary phase (a high-boiling-point liquid coated on the column wall). For less volatile derivatives or when alternative selectivity is needed, Liquid Chromatography (LC) may be used. mdpi.com

Detection: Mass Spectrometry (MS) is the most powerful and commonly used detector coupled with chromatography for thiol analysis. mdpi.comnih.gov

Gas Chromatography-Mass Spectrometry (GC-MS): This is the most popular hyphenated technique for volatile analysis. nih.gov As components elute from the GC column, they enter the MS, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern, acting as a "molecular fingerprint" for identification. researchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS): This platform is an emerging alternative for thiol analysis. mdpi.com It is particularly useful for thiols that have been derivatized to make them less volatile. Various interfaces are used to volatilize and ionize the liquid eluent before it enters the mass spectrometer. saspublishers.com

The combination of these stages into a single, continuous system allows for the efficient and accurate analysis of this compound in even the most challenging sample matrices.

Method Validation and Performance Metrics for this compound Analysis

For analytical data to be considered reliable and accurate, the method used must undergo a thorough validation process. Bioanalytical method validation ensures that the optimized method is suitable for the intended analysis of study samples. fda.gov The key performance parameters evaluated during method validation are defined by regulatory bodies and scientific consensus. fda.gov

The following table outlines the essential performance metrics for the validation of an analytical method for this compound. While specific values for this compound are not always published, the table includes representative performance data from validated methods for similar volatile thiols in complex food matrices to illustrate expected benchmarks.

| Performance Metric | Description | Typical Acceptance Criteria / Representative Value |

|---|---|---|

| Specificity / Selectivity | The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. | No significant interfering peaks at the retention time of the analyte. |

| Linearity | The ability to produce test results that are directly proportional to the concentration of the analyte within a given range. | Coefficient of determination (R²) ≥ 0.99 |

| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. | Typically Signal-to-Noise (S/N) ratio of 3:1. For a related thiol, 0.8 µM has been reported. nih.gov |

| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Typically S/N ratio of 10:1. For a related thiol, 3.0 µg/L has been reported. researchgate.net |

| Accuracy | The closeness of the test results obtained by the method to the true value. Often expressed as percent recovery. | Typically 80-120% recovery. For a related thiol, recovery rates of 86.8–106.2% have been achieved. researchgate.net |

| Precision | The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. Expressed as Relative Standard Deviation (RSD). | Intra-day and Inter-day RSD ≤ 15% (≤ 20% at LOQ). |

| Stability | The chemical stability of an analyte in a given matrix under specific conditions for given time intervals. | Analyte concentration should remain within ±15% of the initial concentration. |

Development of Novel Sensor Technologies for this compound Detection

While chromatographic methods provide high accuracy, they can be time-consuming and require sophisticated instrumentation. mdpi.com Consequently, there is growing interest in developing novel sensor technologies for the rapid, real-time, and potentially on-site detection of volatile sulfur compounds (VSCs) like this compound. These sensors combine a biological or chemical recognition element with a physicochemical transducer to convert the binding event into a measurable signal. mdpi.com

Several types of sensor technologies are being explored for thiol detection:

Electrochemical Sensors: These devices measure changes in electrical properties (e.g., current, potential, impedance) upon the analyte's interaction with a modified electrode surface. researchgate.net They offer high sensitivity, simplicity, and low cost. researchgate.net For instance, glassy carbon electrodes modified with nanocomposites have been developed for detecting various organic molecules. iapchem.orgmdpi.com

Optical Biosensors: These sensors utilize changes in optical signals, such as fluorescence or color, to detect the target analyte. mdpi.com

Fluorescent Sensors: These probes are designed to exhibit a change in fluorescence intensity or wavelength upon reaction with a thiol. nih.gov Mechanisms often involve Michael addition or thiol-disulfide exchange reactions. nih.gov Some probes have achieved detection limits as low as 0.5 nM for thiols. mdpi.com

Colorimetric Sensors: These sensors produce a visible color change upon exposure to VSCs. One approach involves impregnating a paper substrate with a disulfide compound that changes color when it reacts with a thiol. doi.org

Impedimetric Biosensors: A type of electrochemical sensor that measures changes in the electrical impedance at the electrode-electrolyte interface. These have been developed using odorant-binding proteins as the recognition element to detect volatile organic compounds. mdpi.com

Interferometric Microsensors: These platforms, such as those based on nanoporous anodic aluminium oxide (AAO), detect analytes by measuring shifts in an optical interference pattern caused by the adsorption of molecules onto a functionalized surface. nih.govresearchgate.net Gold-coated AAO sensors have shown excellent sensitivity for VSCs due to the high affinity between gold and sulfur groups. nih.gov

The following table summarizes the performance of some novel sensor technologies for detecting thiols and VSCs.

| Sensor Type | Recognition Principle | Target Analyte Class | Reported Limit of Detection (LOD) |

|---|---|---|---|

| Colorimetric Paper-Based Sensor | Chemical reaction with disulfide compound | VSCs (e.g., Methyl Mercaptan) | 45 ppb doi.org |

| Fluorescent Probe | Michael Addition Reaction | Thiols | 0.5 nM mdpi.com |

| Interferometric Microsensor (Au-AAO) | Adsorption to gold surface | VSCs (e.g., H₂S) | Sensitive to low ppm concentrations nih.gov |

| Impedimetric Biosensor (pOBP) | Binding to Odorant-Binding Protein | Volatile Organic Compounds | 0.1 µM mdpi.com |

| Electrochemical Aptamer-Based Sensor | Aptamer folding upon binding | Opioids (as an example of biosensor tech) | 0.18 µM mdpi.com |

These emerging technologies hold promise for future applications in areas such as food quality control, environmental monitoring, and medical diagnostics where rapid screening for VSCs is required.

Applications of 2 Methyl 4 Sulfanylbutan 2 Ol in Non Clinical Chemical Contexts

2-methyl-4-sulfanylbutan-2-ol as a Synthetic Building Block

As a molecule with two distinct reactive sites—a hydroxyl (-OH) group and a sulfanyl (B85325) (-SH) group—this compound holds potential as a versatile building block in chemical synthesis. The presence of both a nucleophilic thiol and a tertiary alcohol allows for selective reactions at either end of the carbon chain, enabling the construction of more complex molecules.

The utility of this compound in organic synthesis stems from the characteristic reactions of its alcohol and thiol functionalities. The thiol group is notably more acidic and a stronger nucleophile than the alcohol group, which allows for selective reactions. For instance, thiolates, the conjugate bases of thiols, are excellent nucleophiles that readily participate in S_N2 reactions with alkyl halides to form thioethers.

Conversely, the tertiary alcohol can undergo a different set of reactions. While resistant to oxidation without breaking carbon-carbon bonds, it can be dehydrated to form an alkene under acidic conditions. Furthermore, tertiary alcohols can be subject to photocatalytic conversion processes, which typically involve C-C bond cleavage. The catalytic activation of the C-O bond in tertiary alcohols is also a known synthetic strategy for forming new bonds, such as in thiol alkylation, though this often requires specific catalysts like lithium.

These distinct reactivities allow this compound to serve as a potential precursor for creating molecules with diverse functional groups, such as thioethers, disulfides (via oxidation of the thiol), or alkenes.

While specific large-scale production of specialty chemicals using this compound as an intermediate is not extensively documented in publicly available literature, its structure is analogous to other chemical intermediates used in various industries. For example, related sulfur-containing organic compounds are key intermediates for manufacturers in sectors like pharmaceuticals and material sciences. Given its bifunctional nature, it could theoretically be used to synthesize specialty polymers or unique molecular scaffolds for research purposes. However, documented industrial applications for this specific compound are not apparent from the available data.

Role of this compound in Material Science Development

Based on available research, there are no specific, documented applications of this compound in the development of material science. The properties of thiols, such as their ability to bind to metal surfaces or form disulfide bonds, are leveraged in materials like self-assembled monolayers and vulcanized rubber. However, the direct use of this particular compound in creating or modifying materials has not been reported.

Catalytic Properties of this compound or its Derivatives

There is no available scientific literature to suggest that this compound or its derivatives possess catalytic properties. While some alcohols and thiols can be incorporated into ligands for metal catalysts, the compound itself is not known to function as a catalyst. Research into the photocatalysis of tertiary alcohols shows the molecule being transformed by a catalyst (e.g., titania) rather than acting as one.

Industrial Processes Utilizing this compound (excluding consumer products)

No information is publicly available detailing specific industrial processes that utilize this compound on a large scale, excluding its potential inclusion in consumer products. The compound is available from various chemical suppliers, indicating its use in laboratory-scale research and development.

Agricultural Chemistry Applications (e.g., as an intermediate, not direct pesticide)

There are no documented instances of this compound being used as an intermediate in the synthesis of agricultural chemicals. While structurally different alcohols, such as (S)-2-methyl-4-octanol, have been identified as pheromones for controlling agricultural pests like the sugarcane weevil, a similar role for this compound has not been established.

Data Tables

Table 1: Physicochemical Properties of this compound

This table is interactive. You can sort and filter the data.

| Property | Value | Source |

| IUPAC Name | This compound | |

| CAS Number | 33959-26-1 | |

| Molecular Formula | C₅H₁₂OS | |

| Molecular Weight | 120.22 g/mol | |

| InChIKey | CUGJLGLVJWHPDU-UHFFFAOYSA-N | |

| Canonical SMILES | CC(C)(CCS)O |

Theoretical and Computational Investigations of 2 Methyl 4 Sulfanylbutan 2 Ol

Molecular Modeling and Conformational Analysis of 2-methyl-4-sulfanylbutan-2-ol

Molecular modeling and conformational analysis are essential computational tools for understanding the three-dimensional structure and flexibility of this compound. These methods explore the different spatial arrangements of the molecule, known as conformations, and their corresponding potential energies.

Due to the presence of several single bonds, this compound can exist in various conformations arising from the rotation around the C-C and C-S bonds. Conformational analysis aims to identify the most stable conformers, which are at the lowest energy states. The relative energies of different conformers are influenced by factors such as torsional strain (eclipsing interactions) and steric hindrance between bulky groups. For instance, in a related molecule, 2-butanol, the most stable conformer is the one where the terminal methyl groups are in an anti-position to each other, minimizing steric repulsion. unige.ch A similar principle would apply to this compound, where the bulky tert-butyl group and the sulfanyl (B85325) group would preferentially orient themselves to minimize steric clashes.

Computational methods like molecular mechanics (MM) and quantum mechanics (QM) are employed to perform conformational analysis. MM methods use classical physics to approximate the potential energy of a molecule, offering a computationally efficient way to scan the conformational landscape. QM methods, while more computationally intensive, provide a more accurate description of the electronic structure and energies of the conformers.

Table 1: Theoretical Conformational Analysis Data for a Related Compound (2-Butanol)

| Conformer Description | Dihedral Angle (C1-C2-C3-C4) | Relative Energy (kcal/mol) |

| Anti | ~180° | 0 (most stable) |

| Gauche | ~60° / 300° | ~0.5 - 0.9 |

| Eclipsed | 0°, 120°, 240° | Higher energy (unstable) |

This data is for 2-butanol and serves as a theoretical example of the types of conformations and relative energies that would be investigated for this compound. unige.chwolfram.com

Quantum Chemical Calculations (e.g., DFT Studies)

Quantum chemical calculations, particularly Density Functional Theory (DFT), offer a powerful means to investigate the electronic structure, bonding, and reactivity of this compound. DFT methods provide a good balance between accuracy and computational cost, making them suitable for studying molecules of this size.

Electronic Structure and Bonding Analysis

DFT calculations can provide detailed information about the distribution of electrons within the this compound molecule. This includes the calculation of molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these frontier orbitals are crucial for understanding the molecule's reactivity, as they represent the regions most likely to be involved in chemical reactions.

Furthermore, DFT can be used to predict key geometric parameters, such as bond lengths and bond angles. By comparing these calculated values with experimental data or with values from similar, well-characterized molecules, the accuracy of the computational model can be validated. For example, the C-S bond length in this compound is expected to be around 1.82 Å, and the S-H bond length around 1.34 Å, based on typical values for thiols. Similarly, the C-O bond of the tertiary alcohol group is expected to be around 1.45 Å.

Table 2: Theoretically Predicted Bond Lengths and Angles for this compound based on Analogous Compounds

| Bond/Angle | Predicted Value | Analogous Compound Used for Estimation |

| C-S Bond Length | ~1.82 Å | Ethanethiol |

| S-H Bond Length | ~1.34 Å | Ethanethiol |

| C-O Bond Length | ~1.45 Å | tert-Butanol |

| C-C-O Bond Angle | ~109.5° | tert-Butanol |

| C-S-H Bond Angle | ~96.5° | Ethanethiol |

These values are theoretical estimations based on data from closely related molecules and would be more precisely determined through specific DFT calculations on this compound.

Prediction of Reactivity and Reaction Pathways

DFT calculations are instrumental in predicting the reactivity of this compound. The analysis of the molecular electrostatic potential (MEP) map can identify the electron-rich and electron-poor regions of the molecule, indicating likely sites for electrophilic and nucleophilic attack. The sulfhydryl (-SH) group, for instance, is a known nucleophile and can participate in various reactions. chemrxiv.org

Computational studies can also be used to model reaction pathways and determine the activation energies for different potential reactions. This information is crucial for understanding the kinetics and thermodynamics of chemical transformations involving this compound. For example, the oxidation of the thiol group to form disulfides or other sulfur-containing products can be investigated by calculating the energy profiles of the reaction intermediates and transition states.

Molecular Dynamics Simulations for Solvent Interactions and Stability

Molecular dynamics (MD) simulations provide a dynamic picture of this compound and its interactions with its environment, particularly with solvents like water. MD simulations model the movement of atoms and molecules over time, offering insights into the stability of the compound and its behavior in solution.

In an aqueous environment, the hydrophilic hydroxyl (-OH) and sulfhydryl (-SH) groups of this compound are expected to form hydrogen bonds with water molecules. acs.orgsu.se MD simulations can quantify the extent and lifetime of these hydrogen bonds, which play a significant role in the solubility and stability of the compound. The hydrophobic alkyl portions of the molecule will also influence its behavior in water, potentially leading to aggregation at higher concentrations.

MD simulations can also be used to study the conformational dynamics of this compound in solution, revealing how the presence of a solvent affects the relative populations of different conformers.

Structure-Reactivity Relationship (SRR) Studies for this compound

Structure-Reactivity Relationship (SRR) studies aim to establish a correlation between the molecular structure of a compound and its chemical reactivity. For this compound, SRR studies would focus on how variations in its structure would affect its reactivity.

While specific SRR studies on this exact molecule are not widely available, general principles can be applied. For instance, the reactivity of the thiol group can be influenced by the steric hindrance of the neighboring tert-butyl group. Similarly, the reactivity of the tertiary alcohol would be different from that of a primary or secondary alcohol. Computational methods can be used to systematically modify the structure of this compound (e.g., by changing substituents) and calculate the resulting changes in reactivity descriptors, thereby establishing a quantitative SRR.

Cheminformatics and Data Mining for this compound Related Compounds

Cheminformatics and data mining are powerful tools for analyzing large datasets of chemical compounds to identify trends and relationships. In the context of this compound, these techniques can be used to explore databases of known flavor and aroma compounds to find molecules with similar structural features.

By mining chemical databases, it is possible to identify other compounds containing both a thiol and a tertiary alcohol group and to analyze their known properties, such as odor profiles and reactivity. This can provide valuable context for understanding the potential applications and characteristics of this compound. Furthermore, cheminformatics tools can be used to calculate a wide range of molecular descriptors for this compound and related compounds, which can then be used in Quantitative Structure-Activity Relationship (QSAR) models to predict their properties. nih.govdergipark.org.tr

Environmental Dynamics and Chemical Degradation of 2 Methyl 4 Sulfanylbutan 2 Ol

Abiotic Degradation Pathways of 2-methyl-4-sulfanylbutan-2-ol

Abiotic degradation involves the breakdown of a chemical substance by non-biological processes. For this compound, the primary abiotic degradation pathways of environmental relevance are photolytic degradation and hydrolysis.

Hydrolytic Stability

Hydrolysis is a chemical reaction in which a water molecule breaks one or more chemical bonds. The stability of a compound to hydrolysis is an important factor in its persistence in aquatic environments. This compound is expected to be hydrolytically stable under typical environmental pH conditions (pH 4-9). The carbon-sulfur and carbon-oxygen bonds in the molecule are generally not susceptible to hydrolysis in the absence of catalysts or extreme pH conditions. Therefore, hydrolysis is not considered a significant degradation pathway for this compound in natural waters.

Biotic Degradation Mechanisms of this compound

Biotic degradation, carried out by microorganisms and their enzymes, is a crucial process for the removal of organic compounds from the environment. The structural features of this compound suggest its potential for microbial transformation and enzymatic degradation.

Microbial Transformation and Metabolism

Microorganisms in soil and water can utilize organic compounds as a source of carbon and energy, or as a source of essential nutrients like sulfur. Organosulfur compounds can be metabolized by a wide range of bacteria and fungi. The microbial degradation of this compound is likely to proceed through the oxidation of the sulfanyl (B85325) group to form sulfoxides and ultimately sulfonate, which can then be cleaved to release sulfate (B86663).

Under aerobic conditions, microorganisms may employ oxygenases to initiate the breakdown of the molecule. The tertiary alcohol moiety may also be a site for microbial attack, potentially leading to cleavage of the carbon chain. In anaerobic environments, such as sediments and waterlogged soils, sulfate-reducing bacteria could potentially play a role in the transformation of this compound, although specific pathways have not been elucidated. The rate and extent of microbial degradation will be influenced by environmental factors such as temperature, pH, oxygen availability, and the composition of the microbial community.

Enzymatic Degradation Pathways

The breakdown of this compound by microorganisms is mediated by specific enzymes. While the precise enzymatic pathways for this compound are not documented, it is plausible that enzymes such as monooxygenases and dioxygenases could be involved in the initial oxidative attack on the sulfur atom or the alkyl chain. These enzymes are known to play a key role in the biodegradation of a wide variety of organic pollutants.

The metabolism of the sulfanyl group is a critical step. Enzymes like sulfide (B99878):quinone reductase, sulfur dioxygenase, and sulfite (B76179) oxidase are involved in the oxidation of reduced sulfur compounds to sulfate in many organisms. It is conceivable that analogous enzymatic systems could be responsible for the degradation of the sulfanyl group in this compound.

Chemical Stability of this compound in Environmental Compartments

In Air: Due to its likely volatility, the primary environmental compartment of concern for this compound is the atmosphere. Here, its persistence will be limited by its reaction with hydroxyl radicals, leading to a relatively short atmospheric half-life.

In Water: In aquatic systems, this compound is expected to be relatively stable with respect to abiotic processes like hydrolysis. Its fate will therefore be primarily determined by biotic degradation. The rate of biodegradation will vary depending on the microbial population and environmental conditions. Volatilization from water surfaces may also contribute to its removal from the aqueous phase.

In Soil: In the soil environment, a combination of biotic degradation, sorption to soil organic matter, and volatilization will dictate the persistence of this compound. The extent of sorption will depend on the soil's organic carbon content and clay mineralogy. Biodegradation is expected to be a significant removal mechanism in most soil environments, particularly in the presence of a diverse and active microbial community.

Table of Predicted Environmental Fate of this compound

| Environmental Compartment | Dominant Degradation/Removal Process(es) | Predicted Persistence |

|---|---|---|

| Air | Indirect Photolysis (reaction with •OH radicals) | Low |

| Water | Biotic Degradation, Volatilization | Moderate to Low |

| Soil | Biotic Degradation, Sorption, Volatilization | Moderate to Low |

Table of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| Sulfoxides |

| Sulfonate |

Environmental Monitoring Methodologies for this compound

The environmental monitoring of this compound, a volatile thiol, necessitates sensitive and selective analytical methodologies due to its likely low concentrations in environmental matrices and its reactive nature. While specific standardized methods for this particular compound are not widely documented, established protocols for the analysis of other volatile sulfur compounds (VSCs), including various thiols and mercaptans, are directly applicable. These methods typically involve a pre-concentration step followed by gas chromatography (GC) coupled with a sulfur-selective detector or a mass spectrometer.

The primary challenges in monitoring thiols like this compound include their volatility, potential for oxidation, and adsorption to sampling and analytical system surfaces. Therefore, careful selection of sampling and sample preparation techniques is crucial for accurate quantification.

Sample Collection and Preparation

Effective monitoring begins with appropriate sample collection and preparation to extract and concentrate this compound from environmental media such as water, soil, and air, while minimizing analyte loss.

Water Samples: For aqueous matrices, several techniques can be employed.

Headspace Solid-Phase Microextraction (HS-SPME): This is a widely used, solvent-free method for extracting volatile and semi-volatile compounds from water. nih.govresearchgate.net A fiber coated with a specific stationary phase is exposed to the headspace above the water sample, where volatile analytes like this compound partition onto the fiber. nih.gov The fiber is then transferred to the GC injector for thermal desorption and analysis. nih.gov Optimization of parameters such as fiber coating, extraction time, and temperature is critical for achieving high sensitivity. nih.govresearchgate.net Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fibers are often effective for a broad range of VSCs. nih.gov

Purge and Trap (P&T): This dynamic headspace technique involves bubbling an inert gas through the water sample. sigmaaldrich.comteledynelabs.com The purged volatile compounds are trapped on a sorbent material. sigmaaldrich.com The trap is subsequently heated, and the desorbed analytes are transferred to the GC column. sigmaaldrich.com P&T is a highly efficient method for concentrating low levels of volatile organic compounds from aqueous samples. sigmaaldrich.comteledynelabs.com

Liquid-Liquid Extraction (LLE): While less common for highly volatile compounds, LLE can be used, particularly if derivatization of the thiol group is performed to increase stability and improve chromatographic properties.

Soil and Sediment Samples:

Headspace Analysis: Similar to water analysis, headspace techniques are suitable for soil and sediment. A soil sample is placed in a sealed vial, often with the addition of a matrix modifier like water, and heated to facilitate the release of volatile compounds into the headspace for subsequent SPME or direct headspace injection. researchgate.net

Purge and Trap: P&T systems can also be adapted for soil samples, effectively stripping volatile compounds from the solid matrix. chromforum.orgkemolab.hr

Air Samples:

Sorbent Tubes: Air can be drawn through tubes packed with a solid adsorbent, such as Tenax TA, to trap VSCs. researchgate.net The compounds are then thermally desorbed from the tube directly into the GC system. researchgate.net It is important to use inert materials, such as glass-lined tubes, to prevent the loss of reactive thiols. researchgate.net

Canisters: Whole air samples can be collected in specially treated, evacuated stainless steel canisters. An aliquot of the air sample is then drawn from the canister and pre-concentrated before GC analysis.

Analytical Determination

Gas chromatography is the cornerstone for the separation of VSCs. The choice of detector is critical for achieving the required selectivity and sensitivity for trace-level environmental monitoring.

Gas Chromatography (GC): A capillary GC column is used to separate this compound from other volatile compounds in the sample extract. Columns with a non-polar or mid-polar stationary phase are typically employed. The oven temperature is programmed to ramp from a low initial temperature to a higher final temperature to ensure the elution of compounds with a wide range of boiling points. chromatographyonline.comscioninstruments.com

Detectors:

Sulfur-Specific Detectors: Flame Photometric Detectors (FPD) and Pulsed Flame Photometric Detectors (PFPD) are highly selective for sulfur-containing compounds, making them ideal for analyzing VSCs in complex environmental matrices. scioninstruments.comlabrulez.comca.gov These detectors offer excellent sensitivity for sulfur compounds while minimizing interference from co-eluting non-sulfur compounds. scioninstruments.com A Sulfur Chemiluminescence Detector (SCD) is another highly selective and sensitive option. labrulez.com